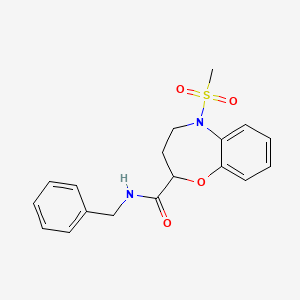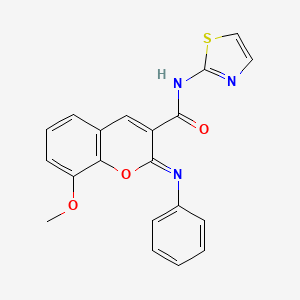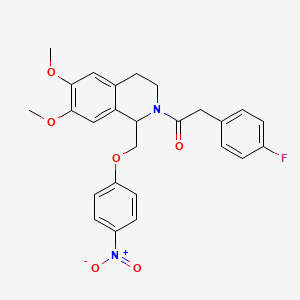![molecular formula C17H21N5 B11224524 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224524.png)
1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system.
- Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group and two ethyl substituents.
- The compound’s systematic name is 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).
Industrial Production: While not widely used industrially, research efforts have explored scalable methods for its synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications of the phenyl or ethyl groups are common.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research investigates its potential as an anticancer agent or kinase inhibitor.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: It may affect cell cycle regulation, apoptosis, or other signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern and fused ring system distinguish it.
Similar Compounds: Related pyrazolo[3,4-d]pyrimidines or kinase inhibitors.
Remember that this compound’s detailed properties and applications may vary based on ongoing research. For further specifics, consult scientific literature
Properties
Molecular Formula |
C17H21N5 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5/c1-5-21(6-2)16-14-10-20-22(17(14)19-11-18-16)15-8-7-12(3)9-13(15)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
ROKRWAIYJRYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11224446.png)

![N-[2-(Allylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224455.png)

![3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-6-nitro-2H-chromen-2-one](/img/structure/B11224484.png)
![3-(3,4-dimethylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11224492.png)
![1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224505.png)
![4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11224510.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11224517.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11224526.png)
![N-(2-chloro-4-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11224530.png)
![2-(3,5-Difluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11224542.png)

